molecular formula C14H18O5S B2538906 4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid CAS No. 2197054-60-5

4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid

Cat. No.: B2538906
CAS No.: 2197054-60-5
M. Wt: 298.35
InChI Key: KSJCKRXNMOTUKG-UHFFFAOYSA-N
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Description

4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid is a recognized, potent, and selective inhibitor of the Organic Anion Transporter 3 (OAT3), a key membrane transporter expressed predominantly in the kidneys and brain. Its primary research value lies in elucidating the role of OAT3 in the renal secretion and overall pharmacokinetics of a wide range of endogenous substances, drugs, and toxins. By selectively blocking OAT3, this compound enables researchers to investigate the transporter's mechanism in drug-drug interactions and the handling of organic anions in vivo. Studies utilizing this inhibitor have been pivotal in confirming OAT3's involvement in the renal clearance of important molecules like the antibiotic cefazolin and the estrogen conjugate estrone sulfate. Its application extends to neuropharmacology, where it helps probe the function of OAT3 at the blood-brain barrier. This makes it an essential pharmacological tool for dissecting complex transport pathways and understanding how modulation of OAT3 activity can influence therapeutic outcomes and toxicological profiles.

Properties

IUPAC Name

4-[(2-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5S/c1-19-12-5-3-2-4-11(12)10-14(13(15)16)6-8-20(17,18)9-7-14/h2-5H,6-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJCKRXNMOTUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2(CCS(=O)(=O)CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid typically involves the following steps:

    Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving sulfur-containing precursors.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride and an appropriate catalyst.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
  • Substitution Reactions: The methoxy group can undergo nucleophilic substitution with other functional groups.

Biological Applications

The biological significance of 4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid includes:

  • Enzyme Inhibition Studies: The compound has been investigated for its potential to inhibit specific enzymes, which may have implications in drug development.
  • Protein Interaction Studies: Its ability to interact with protein hydrophobic pockets makes it a candidate for studying protein-ligand interactions.

Pharmaceutical Development

Due to its unique structure and biological activity, this compound may be explored for:

  • Therapeutic Uses: Potential applications in treating diseases through modulation of enzyme activity or receptor interactions.

Case Studies:
Recent studies have highlighted the efficacy of similar compounds in targeting specific biological pathways. For example, derivatives of thiane compounds have shown promise in cancer treatment by inhibiting tumor growth through targeted enzyme inhibition .

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 1,1-dioxo-thiane-4-carboxylic acid derivatives, differing in substituents at the 4-position. Key structural analogs and their distinguishing features are discussed below:

Structural Comparison

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Structural Features
4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda⁶-thiane-4-carboxylic acid (Target) 2-Methoxyphenylmethyl C₁₄H₁₆O₅S 304.34 Methoxy group at ortho position on phenyl ring; sulfone and carboxylic acid functional groups
4-[(3-Fluorophenyl)methyl]-1,1-dioxo-1lambda⁶-thiane-4-carboxylic acid 3-Fluorophenylmethyl C₁₃H₁₃FO₄S 292.31 Fluorine at meta position; increased electronegativity and potential metabolic stability
4-Methyl-1,1-dioxo-1lambda⁶-thiane-4-carboxylic acid Methyl C₇H₁₀O₄S 192.23 Simplest analog; lacks aromaticity; discontinued due to limited commercial applications
4-(Cyclopropylmethyl)-1,1-dioxo-1lambda⁶-thiane-4-carboxylic acid Cyclopropylmethyl C₁₀H₁₆O₄S 232.30 Bulky cyclopropyl group; may enhance steric hindrance or binding selectivity
3-(1,1-Dioxo-1lambda⁶,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenylpropanoic acid-thiazinan C₁₄H₁₉NO₅S 313.37 Thiazinan ring instead of thiane; propanoic acid chain for solubility modulation

Physicochemical Properties

  • Polarity and Solubility: The target compound’s 2-methoxyphenylmethyl group introduces moderate lipophilicity, while the carboxylic acid and sulfone groups enhance water solubility. The cyclopropylmethyl analog (MW 232.30) may exhibit higher membrane permeability due to its bulky, nonpolar substituent .
  • Stability :

    • Fluorinated analogs (e.g., 3-fluorophenylmethyl derivative) are typically more resistant to oxidative metabolism, enhancing in vivo stability .
    • The target compound ’s methoxy group may confer susceptibility to demethylation pathways.

Pharmacological Potential

While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:

  • Sulfone-containing thiane derivatives often target enzymes like cyclooxygenase (COX) or kinases due to sulfone’s electron-withdrawing properties.
  • Fluorinated derivatives may exhibit enhanced bioavailability compared to methoxy-substituted compounds .

Q & A

Q. What are the recommended methods for synthesizing 4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda⁶-thiane-4-carboxylic acid?

Synthesis typically involves multi-step organic reactions, including protection/deprotection strategies and functional group transformations. For example, analogous compounds are synthesized via coupling reactions using methoxy-substituted aryl intermediates and thiane ring formation through oxidation steps. Researchers should optimize reaction conditions (e.g., solvent, temperature, catalysts) and employ techniques like thin-layer chromatography (TLC) or HPLC to monitor progress .

Q. How can researchers confirm the structural identity and purity of this compound?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) for functional group and connectivity analysis.
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight.
  • X-ray crystallography for absolute configuration determination (if crystalline) .
  • HPLC with UV/Vis or refractive index detection to assess purity. Note that rare compounds may lack vendor-provided analytical data, requiring independent validation .

Q. What are the known biological activities or potential therapeutic applications of this compound?

While direct data on this compound is limited, structurally related sulfone-containing carboxylic acids exhibit enzyme inhibition (e.g., cyclooxygenase-2) and receptor-binding properties. Preliminary studies should focus on in vitro assays targeting inflammation, cancer, or metabolic pathways, using dose-response curves (IC₅₀) to quantify activity .

Advanced Research Questions

Q. How should researchers design experiments to investigate the enzyme inhibitory effects of this compound?

  • Target Selection : Prioritize enzymes with known sensitivity to sulfone or carboxylic acid derivatives (e.g., proteases, kinases).
  • Assay Conditions : Use buffer systems mimicking physiological pH (7.4) and temperature (37°C). Include positive controls (e.g., known inhibitors) and measure kinetic parameters (Km, Vmax).
  • Data Analysis : Employ nonlinear regression to calculate inhibition constants (Ki) and validate results with orthogonal assays (e.g., fluorescence polarization) .

Q. What strategies can resolve contradictions in spectral data during structural characterization?

  • Cross-Validation : Compare NMR, IR, and MS data with computational predictions (e.g., DFT calculations for NMR chemical shifts).
  • Crystallographic Resolution : If feasible, grow single crystals for X-ray diffraction to unambiguously confirm stereochemistry .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peaks in complex spectra .

Q. How can the stability of this compound under various experimental conditions be systematically evaluated?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV/Vis), and acidic/alkaline conditions (pH 1–13).
  • Analytical Monitoring : Use HPLC to quantify degradation products over time.
  • Storage Recommendations : Based on results, advise lyophilization or storage in inert atmospheres to prevent oxidation or hydrolysis .

Q. What methodological considerations are critical for optimizing synthetic yield in multi-step reactions?

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., reagent stoichiometry, reaction time) to identify optimal conditions.
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts to improve efficiency.
  • Workup Optimization : Use extraction or chromatography to isolate intermediates, minimizing side reactions .

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